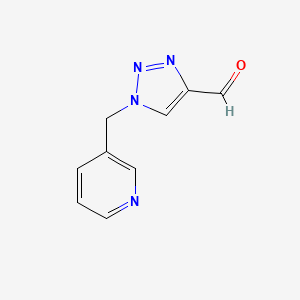![molecular formula C8H3ClF3NO3S2 B1454716 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride CAS No. 1268334-85-5](/img/structure/B1454716.png)
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride” is a unique chemical compound with the empirical formula C8H3ClF3NO3S2 . It has a molecular weight of 317.69 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 317.69 . The InChI code provides further details about its molecular structure .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound serves as a precursor for the synthesis of diverse heterocyclic compounds. For instance, its reactions with ammonia, hydrazine hydrate, sodium azide, and various amines lead to the formation of sulfonamides, sulfonohydrazides, and sulfonyl azides, among others, demonstrating its versatility in chemical transformations and the synthesis of potentially bioactive molecules (Obafemi, 1982).
Synthesis of Functionalized Derivatives
- Highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, featuring a triflyl group at the 4-position, were synthesized through diastereoselective trifluoromethylation and halogenation. These derivatives are anticipated to be a new class of antiparasiticides, showcasing the compound's potential in contributing to the development of novel therapeutic agents (Kawai et al., 2014).
Development of Bioactive Compounds
- The exploration of 5-isoxazolylsulfonyl chlorides for the synthesis of promising bioactive compounds is another notable application. Methods for synthesizing these chlorides have been developed, paving the way for constructing prospective bioactive molecules (Lebed' et al., 2017).
Inhibitory Properties and Biological Activities
- Isoxazole-containing sulfonamides have been synthesized, displaying potent inhibitory properties against carbonic anhydrase II and VII, important targets for antiglaucoma and anti-neuropathic pain therapies. This demonstrates the role of 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride derivatives in medicinal chemistry and drug design (Altug et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHGDBUEVDUQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)

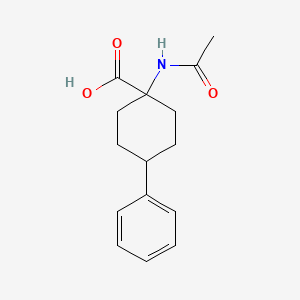
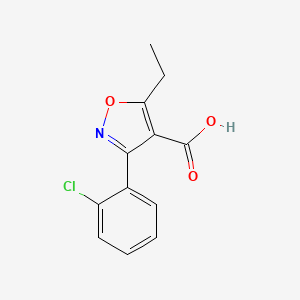
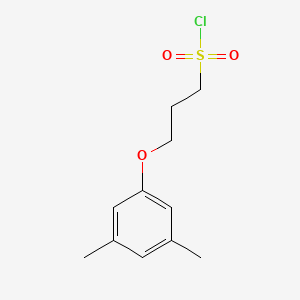
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
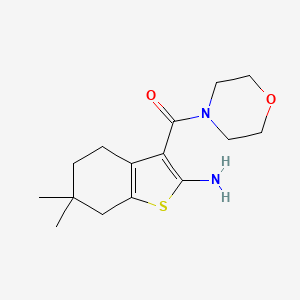
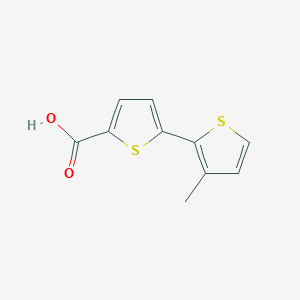


![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
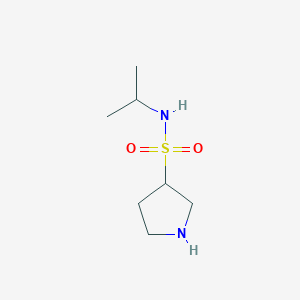
![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
